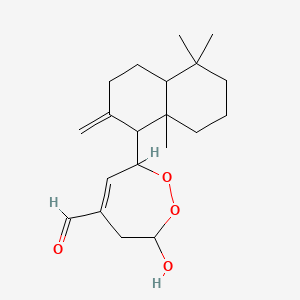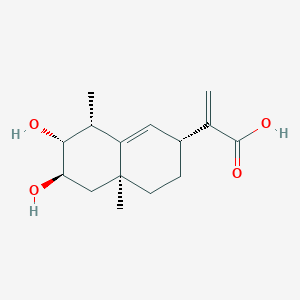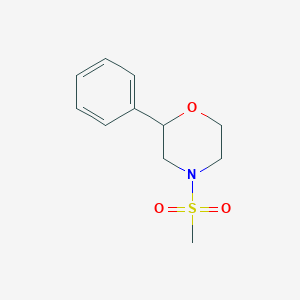
Coronarina B
Descripción general
Descripción
Coronarin B is a natural diterpenoid compound isolated from the rhizomes of the plant Hedychium coronarium, which belongs to the Zingiberaceae family . This compound is known for its cytotoxic and antiplasmodial activities. Coronarin B has a complex molecular structure, characterized by a dioxepin ring and a naphthalenyl moiety .
Aplicaciones Científicas De Investigación
Coronarin B has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex diterpenoids.
Medicine: The compound exhibits cytotoxic properties, making it a potential candidate for cancer treatment.
Mecanismo De Acción
Target of Action
Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .
Mode of Action
It is known that coronarin b exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Biochemical Pathways
Coronarin B affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .
Pharmacokinetics
It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body
Result of Action
Coronarin B has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .
Action Environment
The action of Coronarin B can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Coronarin B involves several steps, starting from available diterpenoids. The principal preparation methods are based on transformations of these diterpenoids. For example, the synthesis can begin with sclareol or larixol, which undergoes a series of chemical reactions to form the furanolabdanoids, including Coronarin B .
Industrial Production Methods: Industrial production of Coronarin B typically involves the extraction of the compound from the rhizomes of Hedychium coronarium. The extraction process includes solvent extraction, followed by chromatography techniques to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Coronarin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Coronarin B.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce Coronarin B.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Coronarin B can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparación Con Compuestos Similares
Coronarin B is part of a group of labdane-type diterpenoids, which include compounds such as Coronarin A, Coronarin D, and Coronarin E . These compounds share similar structural features but differ in their biological activities and potency. For example:
Coronarin A: Known for its anti-inflammatory and cytotoxic activities.
Coronarin D: Exhibits potent inhibition of NF-κB pathway and has strong anti-inflammatory and anticancer properties.
Coronarin E: Similar to Coronarin B, it has cytotoxic and antiplasmodial activities.
Propiedades
IUPAC Name |
7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNGEYQJGYGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318146 | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119188-38-4 | |
| Record name | Coronarin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?
A1: Coronarin B was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for Coronarin B, it mentions that Coronarin B was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on Coronarin B.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-Carbamic acid, N-[(3-endo)-8-acetyl-8-azabicyclo[3.2.1]oct-3-yl]-, 1,1-dimet](/img/new.no-structure.jpg)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)
